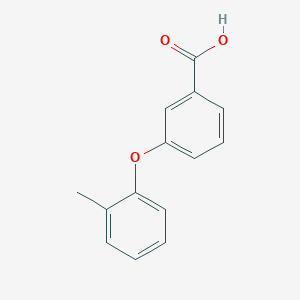

3-(2-Methylphenoxy)benzoic acid

Description

Historical Development and Chemical Significance of Substituted Benzoic Acid Derivatives

Benzoic acid, a simple aromatic carboxylic acid, has been known for centuries, initially sourced from gum benzoin. ijarsct.co.in Its industrial-scale synthesis, often through the oxidation of toluene, marked a significant step in its widespread application. ijarsct.co.in Benzoic acid and its derivatives are recognized for their diverse biological activities, serving as antimicrobial agents, food preservatives, and crucial intermediates in the synthesis of pharmaceuticals. ijarsct.co.in

The chemical significance of substituted benzoic acid derivatives lies in their versatile reactivity and the ability to modify their properties through the addition of various functional groups to the benzene (B151609) ring. ijarsct.co.inresearchgate.net This has led to their use as foundational structures, or scaffolds, in the creation of a wide array of synthetic bioactive molecules. researchgate.net For instance, the benzoic acid moiety is a key component in drugs like furosemide (B1674285) and benzocaine. researchgate.net The position and nature of the substituent on the benzoic acid ring can profoundly influence the molecule's biological activity, a principle that forms the basis of structure-activity relationship (SAR) studies in drug discovery. ijarsct.co.innih.gov Research has shown that even small changes to the substitution pattern can lead to significant differences in a compound's efficacy and selectivity for biological targets. nih.govnih.gov

Conceptual Framework of 3-(2-Methylphenoxy)benzoic Acid as a Prototypical Scaffold for Advanced Chemical and Biological Investigations

This compound serves as a prime example of a versatile scaffold in chemical research. chemimpex.com Its structure, featuring a benzoic acid linked to a methyl-substituted phenoxy group, offers a unique combination of functionalities that make it an ideal starting point for synthesizing more complex molecules. chemimpex.com This compound is recognized for its utility as an intermediate in the production of a variety of organic molecules, enabling researchers to develop novel formulations with enhanced efficacy. chemimpex.com

The applications of this compound span several fields, highlighting its role as a multipurpose research tool. In the pharmaceutical industry, it is used in the synthesis of various medicinal compounds. chemimpex.com The agricultural sector utilizes it in the development of herbicides and plant growth regulators. chemimpex.com Furthermore, in polymer science, it acts as a modifier to improve the thermal stability and mechanical properties of materials. chemimpex.com Its utility also extends to analytical chemistry, where it can be used as a standard, and in cosmetics, for its potential anti-inflammatory properties. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 135611-26-6 |

| Molecular Formula | C14H12O3 |

| Molecular Weight | 228.25 g/mol |

| Appearance | White crystalline solid |

| Purity | ≥ 96% (HPLC) |

This data is compiled from publicly available information. chemimpex.com

Table 2: Research Applications of this compound

| Field | Application |

| Agricultural Chemicals | Utilized as an effective herbicide. |

| Pharmaceuticals | Serves as an intermediate in the synthesis of medicinal compounds. |

| Polymer Science | Acts as a modifier in polymer formulations to enhance flexibility and thermal stability. |

| Analytical Chemistry | Employed as a standard in chromatographic methods. |

| Cosmetic Formulations | Included in skincare products for potential anti-inflammatory benefits. |

This information is based on documented research applications. chemimpex.com

Strategic Importance of the this compound Analogues in Advancing Medicinal Chemistry and Chemical Biology

The strategic modification of the this compound scaffold has led to the discovery of potent and selective modulators of various biological targets, underscoring its importance in medicinal chemistry. Analogues of phenoxybenzoic acids are central to the development of novel therapeutics.

For example, research into selective kappa opioid receptor antagonists has utilized a related compound, 2-Chloro-4-(3-methylphenoxy)benzoic acid, in the synthesis of a library of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues. nih.govacs.org Within this series, the 3-methylphenoxy analogue demonstrated high potency as a kappa opioid receptor antagonist with significant selectivity over mu and delta opioid receptors. acs.org

In the field of oncology, 2,5-substituted benzoic acid derivatives have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are key survival factors for cancer cells. nih.gov Structure-based design, starting from a similar scaffold, led to the development of compounds with significant binding affinity and on-target cellular activity in lymphoma cell lines. nih.gov

Furthermore, para-substituted benzoic acid derivatives based on a rhodanine (B49660) scaffold have been identified as competitive inhibitors of Slingshot (SSH) phosphatases. nih.gov These enzymes are involved in regulating the cytoskeleton, and their inhibition has therapeutic potential in cancer and infectious diseases. The developed inhibitors were shown to impede cell migration, providing a starting point for developing SSH-targeted therapies. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-10-5-2-3-8-13(10)17-12-7-4-6-11(9-12)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEYEGNTRDVDCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394892 | |

| Record name | 3-(2-Methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135611-26-6 | |

| Record name | 3-(2-Methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 2 Methylphenoxy Benzoic Acid and Its Derivatives

Established and Emerging Synthetic Routes for the Phenoxybenzoic Acid Core

The creation of the diaryl ether linkage is the cornerstone of synthesizing the 3-(2-Methylphenoxy)benzoic acid core. The primary established methods for this transformation are the Ullmann-type coupling reactions and nucleophilic aromatic substitution. thieme-connect.comresearchgate.net

Ullmann-Type Coupling Reactions in the Synthesis of Diaryl Ethers Precursors to this compound

The Ullmann condensation is a classical and widely employed method for forming diaryl ether bonds. organic-chemistry.org In the context of this compound, this reaction typically involves the copper-catalyzed coupling of a 3-halobenzoic acid derivative with 2-methylphenol (o-cresol). scispace.com Traditional Ullmann conditions often necessitate high temperatures and stoichiometric amounts of copper. However, modern iterations of this reaction utilize copper catalysts with ligands like 1,10-phenanthroline (B135089) or picolinic acid, which allow for milder reaction conditions and improved yields. nih.gov For instance, the coupling of a 3-iodobenzoic acid with a phenol (B47542) can be achieved in good yields using a copper(I) catalyst. mdpi.com A specific example is the synthesis of 3-phenoxybenzoic acid through a modified Ullmann coupling of a phenol with 2-chlorobenzoic acid, which has been shown to provide good yields. scispace.com While not the exact target compound, this demonstrates the applicability of the method. Another relevant synthesis involved an Ullmann reaction between 2-chloro-3-methyl-benzoic acid and 4-methylphenol to produce 3-Methyl-2-(4-methylphenoxy)benzoic acid. nih.goviucr.org

Table 1: Examples of Ullmann-Type Coupling Reactions for Phenoxybenzoic Acid Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| 2-chlorobenzoic acid | Phenol | Modified Ullmann | 3-phenoxybenzoic acid | Good | scispace.com |

| 2-chloro-3-methyl-benzoic acid | 4-methylphenol | Ullmann reaction | 3-Methyl-2-(4-methylphenoxy)benzoic acid | - | nih.goviucr.org |

| Aryl Halides (Iodo/Bromo) | Phenols | CuI/picolinic acid | Diaryl ethers | Moderate to high | nih.gov |

| 3-Iodobenzoic acid | Phenol | Copper(I) catalyst | 3-Phenoxybenzoic acid | Good | mdpi.com |

Nucleophilic Aromatic Substitution Approaches for Constructing the Phenoxybenzoic Acid Moiety

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway to the diaryl ether linkage. thieme-connect.comrsc.org This method involves the reaction of a phenoxide with an activated aryl halide. For the synthesis of this compound, this would entail the reaction of 2-methylphenoxide with a 3-halobenzoic acid derivative. However, the benzoic acid group is not strongly electron-withdrawing, which can make the aryl ring less susceptible to nucleophilic attack. To overcome this, the reaction often requires an aryl halide with a strong electron-withdrawing group, such as a nitro group, to activate the ring. For example, substituted 4-phenoxybenzoic acids have been prepared via nucleophilic aromatic substitution of 4-fluorobenzaldehyde (B137897) or 4-fluorobenzonitrile (B33359) with the appropriate phenol in dimethylformamide. acs.org A patent describes the preparation of 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid from m-hydroxybenzoic acid and 3,4-dichlorobenzotrifluoride. google.com

Catalysis and Reaction Optimization in the Derivatization of this compound

The derivatization of this compound to create a library of analogues often relies on advanced catalytic methods to ensure high efficiency and selectivity.

Phase Transfer Catalysis in Etherification Reactions for Substituted Phenoxybenzoic Acid Synthesis

Phase transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants in immiscible phases. mdpi.com In the context of phenoxybenzoic acid synthesis, PTC can be employed for etherification reactions. acs.org For example, the esterification of benzoic acid can be achieved using a phase transfer catalyst like tetrabutyl ammonium (B1175870) bromide (TBAB). mdpi.com This methodology can be extended to the alkylation of the phenolic hydroxyl group or the esterification of the carboxylic acid group in precursors to or derivatives of this compound. The use of a crown-ether phase transfer catalyst has been reported in the synthesis of a 3-phenoxybenzoic acid derivative to promote the reaction and drive the equilibrium forward by removing water. google.com The methylation of phenols using PTC has also been demonstrated as a convenient method for their derivatization. nih.gov

Strategic Application of Organocatalysts in Benzoic Acid Derivative Synthesis

Organocatalysis has emerged as a green and efficient alternative to metal-based catalysis. Benzoic acid itself has been shown to act as an efficient organocatalyst for the ring-opening polymerization of lactones, proceeding through a bifunctional activation mechanism. umons.ac.beresearchgate.net While this specific application is not directly on the derivatization of this compound, it highlights the potential of using simple organic molecules to catalyze complex transformations. This principle could be applied to develop novel derivatization strategies for this compound, for example, in esterification or amidation reactions, avoiding the use of potentially toxic metal catalysts.

Diversification Strategies for Accessing this compound Analogues

Accessing a wide range of analogues of this compound is crucial for structure-activity relationship studies in various applications. chemimpex.com Diversification can be achieved by modifying either the phenoxy or the benzoic acid portion of the molecule.

One common strategy involves the synthesis of various substituted phenoxybenzoic acids. For example, a series of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues were prepared, where the 4-phenoxybenzoic acid moiety was synthesized via nucleophilic aromatic substitution of 4-fluorobenzonitrile with different phenols. acs.org Another approach involves the derivatization of the carboxylic acid group. For instance, 3-(chlorosulfonyl)benzoic acid has been used as a derivatization agent for the analysis of various compounds, indicating the reactivity of the benzoic acid group towards derivatization. acs.org Similarly, the tricarboxylic acid cycle intermediates have been derivatized with O-benzylhydroxylamine for analytical purposes, a strategy that could be adapted for the carboxylic acid group of this compound. nih.gov Furthermore, the synthesis of [4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methyl-phenoxy]acetic acids starting from substituted benzonitriles showcases a multi-step approach to create complex analogues. bohrium.com

Combinatorial Chemical Synthesis for Generating Structural Libraries of Benzoic Acid Hybrid Derivatives

Combinatorial chemistry offers a powerful platform for the rapid generation of large, structurally diverse libraries of molecules, which is invaluable for screening and identifying compounds with desired biological activities or material properties. The application of these high-throughput techniques to the this compound scaffold allows for systematic exploration of the chemical space around this privileged structural motif.

A common strategy for the combinatorial synthesis of benzoic acid derivatives involves solid-phase organic synthesis (SPOS). sciforum.net In a typical approach, a benzoic acid core, such as a functionalized 3-hydroxybenzoic acid, is immobilized on a solid support, like Wang resin. sciforum.net This resin-bound acid can then be subjected to a series of reactions to build a library of derivatives. For the synthesis of a library based on this compound, one could envision a convergent approach where the diaryl ether linkage is formed on the solid support.

The construction of the core this compound scaffold on a solid support can be achieved through a copper-catalyzed Ullmann condensation. wikipedia.org This reaction would involve coupling a resin-bound 3-halobenzoic acid with 2-methylphenol, or conversely, a resin-bound 3-hydroxyphenoxy derivative with a 2-halotoluene. The Ullmann reaction, while traditionally requiring harsh conditions, has seen significant improvements with the development of new catalyst systems, making it more amenable to solid-phase synthesis. wikipedia.org

Once the core scaffold is attached to the resin, diversification can be achieved by modifying the carboxylic acid functionality. For instance, the resin-bound carboxylic acid can be converted to an acid chloride and subsequently reacted with a library of amines or alcohols to generate a diverse set of amides or esters, respectively. acs.org The use of coupling agents like N,N'-diisopropylcarbodiimide (DIC) is also a common practice in solid-phase synthesis to facilitate amide bond formation. sciforum.net

The following table illustrates a potential solid-phase combinatorial approach to generate a library of this compound amides.

| Step | Reagent/Reaction | Purpose |

| 1 | Wang Resin + 3-Fluorobenzoic acid | Immobilization of the benzoic acid core |

| 2 | 2-Methylphenol, Copper Catalyst | Formation of the diaryl ether linkage via Ullmann condensation |

| 3 | Oxalyl chloride or Thionyl chloride | Activation of the carboxylic acid |

| 4 | Library of diverse primary/secondary amines (R1R2NH) | Amide bond formation to generate diversity |

| 5 | Trifluoroacetic acid (TFA) | Cleavage from the resin to yield the final products |

This combinatorial approach allows for the generation of thousands of unique compounds from a single synthetic sequence, significantly accelerating the discovery process for new bioactive molecules or materials derived from the this compound scaffold. nih.gov

Functional Group Interconversions and Advanced Coupling Reactions on the this compound Scaffold

Beyond the generation of libraries through modification of the carboxylic acid group, the this compound scaffold itself can undergo a variety of functional group interconversions and advanced coupling reactions. These transformations allow for the introduction of diverse substituents on the aromatic rings, providing another layer of structural and functional diversity.

Functional Group Interconversions:

The carboxylic acid group of this compound is a versatile handle for various transformations. It can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or selectively with borane (B79455) (BH₃). This alcohol can then be further functionalized, for example, through oxidation to an aldehyde or conversion to an alkyl halide. The carboxylic acid can also be converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride, which is a key intermediate for the synthesis of esters and amides. orgsyn.org

The aromatic rings of the scaffold can also be functionalized. For instance, electrophilic aromatic substitution reactions such as nitration or halogenation can introduce substituents, although the directing effects of the existing phenoxy and methyl groups would need to be considered to control regioselectivity.

Advanced Coupling Reactions:

Modern cross-coupling reactions provide powerful tools for the late-stage functionalization of the this compound scaffold. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: If the this compound scaffold is prepared with a halogen (e.g., bromine or iodine) on one of the aromatic rings, this position can be functionalized using a palladium-catalyzed Suzuki-Miyaura coupling reaction. mdpi.comnih.gov This would allow for the introduction of a wide variety of aryl or vinyl groups by reacting the halogenated scaffold with the corresponding boronic acid or ester.

Buchwald-Hartwig Amination: Similarly, a halogenated this compound can be a substrate for the Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms a new carbon-nitrogen bond. mdpi.com This would enable the introduction of various primary or secondary amines onto the aromatic framework.

C-H Activation: More recently, direct C-H activation has emerged as a powerful strategy for functionalizing aromatic rings without the need for pre-installed halides or other activating groups. oup.com Rhodium or palladium catalysts can facilitate the direct arylation, alkenylation, or amidation of C-H bonds on the phenoxybenzoic acid core, offering a more atom-economical and efficient route to complex derivatives.

The table below summarizes some potential functional group interconversions and advanced coupling reactions that could be applied to the this compound scaffold.

| Reaction Type | Reagent/Catalyst | Transformation |

| Functional Group Interconversion | ||

| Carboxylic Acid Reduction | LiAlH₄ or BH₃ | -COOH to -CH₂OH |

| Carboxylic Acid Activation | SOCl₂ or (COCl)₂ | -COOH to -COCl |

| Amide Formation | R₂NH, Coupling Agent | -COOH to -CONR₂ |

| Ester Formation | ROH, Acid Catalyst | -COOH to -COOR |

| Advanced Coupling Reactions | ||

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Ar-X to Ar-Ar' |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Ar-X to Ar-NR₂ |

| C-H Arylation | Aryl halide, Rh or Pd catalyst | Ar-H to Ar-Ar' |

These advanced synthetic methodologies provide a robust toolkit for the chemical biologist and materials scientist to explore the vast chemical space around the this compound scaffold, enabling the rational design and synthesis of novel functional molecules.

Molecular Structure, Conformation, and Intermolecular Interactions of 3 2 Methylphenoxy Benzoic Acid Analogues

Crystallographic Analysis of Solid-State Structures

Crystallographic studies provide definitive insights into the three-dimensional arrangement of atoms in the solid state. For phenoxybenzoic acid derivatives, these analyses have unveiled a rich variety of structural motifs and intermolecular interactions.

Elucidation of Dihedral Angles and Conformational Preferences of Aromatic Rings in Phenoxybenzoic Acid Crystal Systems

The relative orientation of the two aromatic rings in phenoxybenzoic acid derivatives is a key conformational feature. The dihedral angle between the benzoic acid ring and the phenoxy ring is significantly influenced by the substitution pattern on the rings. In the case of 3-methyl-2-(4-methylphenoxy)benzoic acid, the dihedral angle between the benzoic acid ring and the phenol (B47542) ring is a nearly perpendicular 86.7(9)°. nih.goviucr.org Similarly, for 2-phenoxybenzoic acid, the two benzene (B151609) rings are almost perpendicular to each other, with a dihedral angle of 89.8(2)°. iucr.org Other related structures, such as 2-(2-chlorophenoxy)benzoic acid and 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid, also exhibit significantly twisted conformations with dihedral angles of 77.8(1)° and between 68.7(1)° and 80.7(1)° respectively. researchgate.netresearchgate.net In contrast, 4-methyl-2-(2-methylanilino)benzoic acid, an analogue where the ether oxygen is replaced by a nitrogen atom, shows a smaller dihedral angle of 50.86(5)° between the aromatic rings. iucr.org The conformation of these molecules is often influenced by steric hindrance and the formation of intramolecular hydrogen bonds. For instance, in 4-methyl-2-(2-methylanilino)benzoic acid, an intramolecular N-H···O hydrogen bond is observed. iucr.org

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| 3-Methyl-2-(4-methylphenoxy)benzoic acid | 86.7(9) | nih.goviucr.org |

| 2-Phenoxybenzoic acid | 89.8(2) | iucr.org |

| 2-(2-Chlorophenoxy)benzoic acid | 77.8(1) | researchgate.net |

| 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid | 68.7(1) - 80.7(1) | researchgate.net |

| 4-Methyl-2-(2-methylanilino)benzoic acid | 50.86(5) | iucr.org |

Identification and Characterization of Supramolecular Synthons, including Carboxylic Acid Inversion Dimers and Hydrogen Bonding Networks

A predominant supramolecular synthon observed in the crystal structures of 3-(2-methylphenoxy)benzoic acid and its analogues is the classic carboxylic acid inversion dimer. nih.goviucr.orgresearchgate.net This robust motif is formed through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two molecules, creating a characteristic R22(8) ring pattern. researchgate.net The O···O distances in these dimers are typically around 2.65 Å. iucr.orgresearchgate.net

These primary dimers can then be further organized into more extended networks through other hydrogen bonding interactions. For example, in the crystal structure of 2-phenoxybenzoic acid, the dimers are linked into a three-dimensional network. iucr.orgresearchgate.net In other cases, such as in certain co-crystals of agrochemical actives, hydrogen bonding occurs between the co-crystal forming compound and the active ingredient. internationalscholarsjournals.com The presence of other functional groups can lead to a variety of hydrogen-bonded networks, which can be engineered for specific properties. rsc.org The interplay of different types of hydrogen bonds, including N-H···O and C-H···O, can result in the formation of chains, sheets, or more complex three-dimensional architectures. researchgate.netresearchgate.net

Analysis of Non-Covalent Interactions (e.g., C-H...π, π-π Stacking) Influencing Crystal Packing in this compound Related Structures

Beyond conventional hydrogen bonds, weaker non-covalent interactions such as C-H···π and π-π stacking play a crucial role in the crystal packing of phenoxybenzoic acid derivatives. iucr.orgresearchgate.net In the structure of 2-phenoxybenzoic acid, C-H···π interactions link the carboxylic acid dimers into ribbons, and these ribbons are then stacked via π-π interactions. iucr.orgresearchgate.net The combination of these interactions leads to a stable three-dimensional network. iucr.org

Spectroscopic Methods for Structural Validation

Spectroscopic techniques are indispensable for confirming the molecular structure and understanding the bonding environments within this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic molecules in solution. For phenoxybenzoic acid derivatives, ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the aromatic protons typically appear in the range of 7.2-7.8 ppm, with their specific chemical shifts and coupling patterns being dependent on the substitution pattern of the aromatic rings. The methyl group protons of a methylphenoxy substituent usually resonate at around 2.3 ppm. The carboxylic acid proton gives rise to a characteristically broad signal.

The ¹³C NMR spectrum is equally informative. The carbonyl carbon of the carboxylic acid group is typically observed in the downfield region of the spectrum. The aromatic carbons show a range of chemical shifts depending on their electronic environment, and the cyano carbon in cyano-substituted derivatives has a characteristic signal around 118-120 ppm.

Infrared (IR) Spectroscopy for Characterizing Key Functional Groups in Phenoxybenzoic Acid Systems

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups present in phenoxybenzoic acid systems. iucr.orgresearchgate.netnih.gov The most characteristic absorption for the carboxylic acid group is a broad O-H stretching band that typically appears in the region of 3300-2500 cm⁻¹. docbrown.infospectroscopyonline.com The broadness of this band is a result of hydrogen bonding in the dimeric structures formed by carboxylic acids. docbrown.info

Another key diagnostic peak is the strong C=O stretching vibration of the carbonyl group, which for aryl carboxylic acids is found between 1710 and 1680 cm⁻¹. docbrown.infospectroscopyonline.com The ether linkage (C-O-C) in phenoxybenzoic acids gives rise to stretching vibrations, and the aromatic C-H stretching vibrations are observed in the 3100-3000 cm⁻¹ region. mdpi.com The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to each molecule and can be used for definitive identification. docbrown.info

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | docbrown.infospectroscopyonline.com |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | docbrown.infospectroscopyonline.com |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | mdpi.com |

| Ether | C-O Stretch | 1320 - 1210 | docbrown.info |

Computational Chemistry and Structure Activity Relationship Sar Studies of 3 2 Methylphenoxy Benzoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenoxybenzoic Acid Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For phenoxybenzoic acid analogues, QSAR studies are instrumental in identifying the key molecular features that influence their therapeutic or adverse effects.

Correlation of Calculated Molecular Descriptors (e.g., ionization pKa, hydrophobic ClogP) with Observed Biological Activities

The biological activity of phenoxybenzoic acid analogues is often correlated with molecular descriptors such as the acid dissociation constant (pKa) and hydrophobicity (ClogP). nih.gov The pKa value indicates the degree of ionization of the molecule at a given pH, which affects its absorption, distribution, and target interaction. nih.gov Hydrophobicity, quantified by ClogP, influences how a compound partitions between lipid and aqueous environments, a critical factor for membrane permeability and reaching its target site. nih.gov

QSAR models have demonstrated that these descriptors, among others, can be used to predict the biological activities of new compounds. researchgate.net For instance, a QSAR study on sulfonamides revealed that the degree of ionization plays a dominant role in their antimicrobial activity, while hydrophobicity was of minor importance for in vitro activity. nih.gov Such models are developed by generating a wide array of molecular descriptors, including physicochemical, topological, and electronic properties, and then using statistical methods to find the best correlation with the observed biological activity. nih.govpreprints.org

Table 1: Key Molecular Descriptors in QSAR Models

| Descriptor | Description | Relevance to Biological Activity |

|---|---|---|

| pKa | Acid dissociation constant | Influences ionization state, solubility, and receptor binding. nih.gov |

| ClogP | Logarithm of the partition coefficient between n-octanol and water | Measures hydrophobicity, affecting membrane permeability and distribution. nih.gov |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule | Can influence diffusion and steric interactions with the target. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule | Relates to hydrogen bonding potential and membrane penetration. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. preprints.org |

This table is generated based on common practices in QSAR studies and is for illustrative purposes.

Molecular Docking and Dynamics Simulations in Exploring Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as a 3-(2-methylphenoxy)benzoic acid derivative, and its biological target, typically a protein or enzyme. nih.govnih.gov

Computational Prediction of Binding Modes and Affinities of this compound Derivatives with Enzyme and Receptor Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is widely used to screen virtual libraries of compounds and to propose the binding mode of novel inhibitors. nih.govunimi.it For example, docking studies on benzoic acid derivatives have been used to predict their binding affinity and interactions with the active site of enzymes like the SARS-CoV-2 main protease. nih.gov The results of these simulations can guide the design of more potent and selective inhibitors. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. nih.govresearchgate.net MD simulations provide insights into the dynamic behavior of the complex, including conformational changes and the role of solvent molecules. nih.gov These simulations have been used to characterize the interactions of ligands within the catalytic sites of enzymes and have revealed the importance of specific pockets and residues for ligand binding. nih.gov

Analysis of Conformational Flexibility and Binding Site Adaptability for Phenoxybenzoic Acid Compounds

The conformational flexibility of both the ligand and the target's binding site is a crucial aspect of their interaction. acs.orgnih.gov Phenoxybenzoic acid derivatives possess a degree of flexibility that allows them to adapt to the shape of the binding site. acs.org Computational studies have shown that this flexibility can be exploited to design inhibitors that are effective against both wild-type and mutant forms of an enzyme. acs.orgnih.gov

For instance, a study on substituted phenoxybenzoic acids as inhibitors of acetohydroxyacid synthase (AHAS) utilized conformational flexibility analysis to design compounds with high potency against both the wild-type enzyme and a resistant mutant. acs.orgnih.gov Molecular dynamics simulations can further reveal the adaptability of the binding site, showing how the protein can undergo conformational changes to accommodate the ligand. researchgate.net This understanding of flexibility and adaptability is essential for the rational design of drugs that can overcome resistance. acs.orgnih.gov

Theoretical Investigations into Electronic Structure and Reactivity of this compound Systems

Theoretical investigations, particularly those employing quantum mechanical methods, provide a deep understanding of the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations for Understanding Electronic Properties and Spectroscopic Signatures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ajgreenchem.com It is widely used to calculate various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. vjst.vnjocpr.com For benzoic acid and its derivatives, DFT studies have provided insights into their molecular structure and reactivity. ajgreenchem.comvjst.vn Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about intramolecular and intermolecular interactions. vjst.vn

Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to study excited-state properties and predict spectroscopic signatures such as UV-Vis absorption spectra. rsc.orgsissa.itresearchgate.net By calculating excitation energies and oscillator strengths, TD-DFT can help to interpret experimental spectra and understand the electronic transitions occurring within a molecule. vjst.vnarxiv.org These calculations are valuable for characterizing new compounds and for understanding their photophysical properties. rsc.org

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Sulfonamides |

| Benzoic acid |

| 3-acetoxy-2-methyl benzoic acid |

| 5-nitro-2-phenoxybenzoic acid |

| 2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)oxy]-6-(substituted phenoxy)benzoic acids |

| 3-methyl-2-(phenylamino)benzoic acids |

| 3-phenoxybenzoic acid |

| 2,5-dihydroxybenzoic acid |

| octyl gallate |

| 4-Chloro-2-phenoxybenzoic acid |

| 3-chloro-5-methyl-9H-xanthen-9-one |

Preclinical Biological Investigations and Mechanistic Research on 3 2 Methylphenoxy Benzoic Acid Derived Compounds

In Vitro Biological Efficacy and Selectivity Profiling

A comprehensive review of published scientific literature did not yield specific studies detailing the in vitro anticancer potential or cytotoxic mechanisms of compounds directly derived from 3-(2-Methylphenoxy)benzoic acid against preclinical cancer cell line models. While research into various benzoic acid derivatives has shown potential for anticancer activity, data focusing on the this compound scaffold in this context is not available in the reviewed sources. nih.govpreprints.orgplu.mx

An examination of scientific databases and literature did not identify specific research focused on the antimicrobial, antibacterial, or antifungal activities of compounds derived from this compound. Although the broader class of benzoic acid derivatives has been investigated for antimicrobial properties, specific data for derivatives of the this compound structure against bacterial and fungal pathogens could not be located in the reviewed literature. nih.govmdpi.comnih.govnih.gov

A review of available preclinical research did not uncover specific studies investigating the anti-inflammatory properties of this compound derivatives or their mechanisms for modulating pro-inflammatory pathways. While related phenoxybenzoic acids have been noted as potential anti-inflammatory agents, specific experimental data on the anti-inflammatory efficacy and molecular action of compounds derived from the this compound scaffold is not present in the reviewed scientific literature. nih.govmdpi.comnih.gov

Identification and Characterization of Molecular Targets and Pathways

Slingshot Phosphatase Inhibition

Derivatives of benzoic acid containing an o-tolyl (2-methylphenyl) group have been identified as inhibitors of Slingshot (SSH) phosphatase, a dual-specificity phosphatase that plays a role in cytoskeleton dynamics. nih.gov Small molecule inhibitors of Slingshot phosphatase are considered to have therapeutic potential in oncology and infectious diseases. nih.gov

In one study, a rhodanine-scaffold-based derivative incorporating an o-tolyl group, was identified as a competitive inhibitor of Slingshot phosphatase. This compound, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid, demonstrated significant inhibitory activity and selectivity over other phosphatases. nih.gov Functionally, this compound was shown to inhibit cell migration and the dephosphorylation of cofilin, a key substrate of Slingshot phosphatase. nih.gov

| Compound Name | Target Enzyme | Inhibition Constant (Ki) | Mechanism of Action | Observed Cellular Effects | Selectivity |

|---|---|---|---|---|---|

| (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid | Slingshot (SSH) Phosphatase | ~4 μM | Competitive Inhibition | Inhibited cell migration and cofilin dephosphorylation | Displayed selectivity over a panel of other phosphatases |

SARS-CoV-2 Nsp14 Methyltransferase Inhibition

A review of the scientific literature did not identify studies on derivatives of this compound as inhibitors of the SARS-CoV-2 Nsp14 methyltransferase. Research in this area has focused on other classes of benzoic acid derivatives, such as 3-(adenosylthio)benzoic acid analogues. nih.govnih.govdntb.gov.ua

A search of the scientific literature did not yield specific studies on the receptor antagonist or agonist activity of this compound-derived compounds at kappa opioid receptors (KOR). While research has been conducted on various classes of KOR ligands and other isomers of methylphenoxy benzoic acid, data pertaining specifically to the structure-activity relationships of this compound derivatives in the context of KOR binding and functional activity is not available in the reviewed sources. nih.govnih.govunc.edunih.gov

Investigation of Target Interaction Fidelity and Modulatory Effects on Cellular Processes in Preclinical Systems

Preclinical research into the derivatives of this compound has begun to elucidate their interactions with specific biological targets and their subsequent effects on cellular processes. While comprehensive data on this compound itself is limited, studies on closely related phenoxybenzoic acid and benzoic acid derivatives provide insights into potential mechanisms of action.

One area of investigation has been the potential for these compounds to act as enzyme inhibitors. For instance, a study on 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives, which share a similar structural backbone, identified them as in vitro inhibitors of 3α-hydroxysteroid dehydrogenase nih.gov. Inhibition of this enzyme is a predictor of potential anti-inflammatory activity. The most active compounds in this series were found to be approximately 3.5 times more potent than acetylsalicylic acid (ASA), with their activity influenced by both electronic and steric effects nih.gov. This suggests that phenoxybenzoic acid derivatives may modulate inflammatory pathways.

Another study focused on novel benzoic acid derivatives as multitarget inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), enzymes implicated in Alzheimer's disease nih.gov. Through in vitro enzymatic tests and in silico molecular docking, specific derivatives were identified as potent inhibitors of these enzymes nih.gov. While these compounds are structurally more complex than this compound, this research highlights the potential for benzoic acid derivatives to interact with key enzymes involved in neurodegenerative processes.

The fidelity of interaction with receptors has also been explored for various benzoic acid derivatives. For example, a series of biphenyl (B1667301) benzoic acid derivatives were developed as highly potent and selective agonists for the human beta3 adrenergic receptor nih.gov. Similarly, studies on 3-benzylaminomorphinan derivatives, which are structurally distinct but represent another class of receptor ligands, have detailed their binding affinities and functional activities at opioid receptors nih.gov. These studies underscore the capability of the benzoic acid scaffold to be modified to achieve specific and high-affinity interactions with a range of biological targets.

Although direct experimental data on the target interaction of this compound is not extensively available, the research on related analogues suggests that this class of compounds has the potential to modulate cellular processes through specific enzyme inhibition and receptor binding.

Phenotypic Screening and Biological Response Analysis

Phenotypic screening of compounds related to this compound has revealed their capacity to modulate key cellular behaviors, such as proliferation and migration, and has prompted further research into their underlying mechanisms of action.

While specific studies on the effects of this compound analogues on cell proliferation and migration are not widely reported in the available literature, research on other benzoic acid derivatives provides a framework for how such compounds might be investigated and what effects they might have.

For example, the cytotoxic activity of various 2-arylbenzoxazole acetic acid derivatives has been evaluated against cancer cell lines such as the breast cancer cell line MCF-7 and the human colon cancer cell line HCT-116 core.ac.uk. In these studies, certain compounds demonstrated promising cytotoxic effects, indicating an ability to inhibit cell proliferation core.ac.uk. The structure-activity relationship analysis from this research suggested that the presence of an acetic acid group at a specific position on the benzoxazole (B165842) nucleus enhanced the antiproliferative activity core.ac.uk.

Similarly, a study on benzyloxyphenyl-methylaminophenol derivatives, designed as STAT3 signaling pathway inhibitors, showed that these compounds could display potent antiproliferative activity against cell lines like the MDA-MB-468 breast cancer line researchgate.net. This indicates that by targeting specific cellular signaling pathways, benzoic acid-related structures can effectively halt cell proliferation.

The assessment of cell migration and invasion is another critical aspect of phenotypic screening for potential therapeutic agents. While direct evidence for this compound analogues is lacking, the methodologies for such investigations are well-established. Assays such as the wound healing assay and the transwell migration assay are standard methods used to evaluate the antimigratory potential of chemical compounds.

Although the direct modulation of cell proliferation and migration by this compound analogues remains an area for future investigation, the broader family of benzoic acid derivatives has shown significant potential in these areas, primarily in the context of anticancer research.

Research into the mechanisms of biological activity for compounds structurally related to this compound has pointed towards interactions with specific enzymes and receptors.

A study on the synthesis and pharmacological activity of 3-phenoxybenzoic acid derivatives revealed several potential mechanisms of action. Some of the synthesized compounds were found to inhibit the activity of dipeptidyl peptidase-4 (DPP-4) and nonenzymatic glycosylation of proteins researchgate.net. These derivatives also exhibited antiplatelet and antioxidant properties researchgate.net. The inhibition of DPP-4 is a known mechanism for the management of type 2 diabetes, suggesting a potential metabolic role for these compounds.

As mentioned previously, 2-phenoxybenzoic acids are considered isosteres of anthranilic acids and are recognized as potential anti-inflammatory drugs nih.gov. The investigation of 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives as inhibitors of 3α-hydroxysteroid dehydrogenase further supports a potential anti-inflammatory mechanism nih.gov.

The following table summarizes the inhibitory activities of selected 3-phenoxybenzoic acid derivatives from a relevant study.

| Compound ID | Target Enzyme/Process | Observed Activity |

| Derivative A | Dipeptidyl peptidase-4 (DPP-4) | Inhibition |

| Derivative B | Nonenzymatic glycosylation | Inhibition |

| Derivative C | Platelet aggregation | Antiplatelet effect |

| Derivative D | Oxidative stress | Antioxidant properties |

This table is a representation of findings for 3-phenoxybenzoic acid derivatives as described in the literature.

Furthermore, in silico studies on other classes of benzoic acid derivatives have been used to predict their binding affinities to specific enzyme targets. For instance, novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives were designed and evaluated as inhibitors of acetylcholinesterase and carbonic anhydrases, with molecular docking studies used to understand the binding modes of the most potent compounds nih.gov.

These findings, while not directly on this compound, provide a solid foundation for hypothesizing its potential biological activities and mechanisms of action, centering on enzyme inhibition related to inflammation, metabolic disorders, and neurodegenerative diseases.

Patent Landscape and Intellectual Property Considerations in the Research and Development of 3 2 Methylphenoxy Benzoic Acid Compounds

Analysis of Patented Synthetic Preparations and Advanced Manufacturing Methods for Phenoxybenzoic Acids

The synthesis of phenoxybenzoic acids is well-documented in patent literature, with several key strategies employed to achieve their production. These methods are often designed for commercial feasibility, focusing on yield, purity, and cost-effectiveness of raw materials.

One prominent patented method is the Ullmann condensation . This reaction typically involves coupling an alkali metal salt of a phenol (B47542) with a halobenzoic acid or its ester. googleapis.com For instance, a process for producing meta-phenoxybenzoic acids involves reacting an alkali-metal phenate with a lower alkyl ester of a meta-halobenzoic acid in the presence of a copper sulfate (B86663) catalyst. google.com Challenges with this method can include long reaction times and difficult-to-stir reaction mixtures, particularly when using reactants like meta-hydroxy benzoic acid. googleapis.com An alternative approach starts with the less expensive m-cresol, which is first converted to its alkali metal salt and then reacted with a substituted phenyl halide to produce a 3-(substituted-phenoxy)toluene. This intermediate is liquid and more easily separated before being oxidized to the final phenoxybenzoic acid. googleapis.com

Another significant patented route involves the oxidation of substituted phenoxytoluenes . A process described for this conversion utilizes a cobalt catalyst activated by hydrogen peroxide and promoted by bromide, which allows the reaction to proceed at atmospheric pressure and moderate temperatures. google.com This method can be applied to starting materials like 3-(2-chloro-4-trifluoromethylphenoxy)toluene to produce the corresponding benzoic acid with high yield. google.com Similarly, liquid-phase air oxidation using a cobalt/manganese acetate (B1210297) and ammonium (B1175870) bromide catalyst system has been patented for converting intermediates like 1-(4-methylphenoxy)-4-phenoxybenzene to 4-(4-phenoxyphenoxy) benzoic acid, a monomer for specialty polymers. epo.org

Friedel-Crafts acylation represents another synthetic strategy. One patented process describes the reaction of diphenyl ether with acetic anhydride (B1165640) in the presence of anhydrous aluminum trichloride (B1173362) and a solvent like dichloromethane. The resulting phenoxyacetophenone is then oxidized to yield 4-phenoxybenzoic acid. patsnap.com This method aims to improve reaction rates and product yields while minimizing residues. patsnap.com

These varied synthetic approaches highlight the efforts to optimize the production of phenoxybenzoic acids, balancing factors like raw material cost, reaction conditions, and product isolation.

Patented Synthetic Methods for Phenoxybenzoic Acids

| Synthetic Method | Key Reactants | Catalyst/Reagents | Key Feature/Improvement | Reference |

|---|---|---|---|---|

| Ullmann Condensation | Alkali-metal phenate, lower alkyl ester of meta-halobenzoic acid | Copper sulfate | Improved yields and higher selectivity for m-phenoxybenzoic acid esters. | google.com |

| Ullmann Condensation / Oxidation | m-cresol, substituted phenyl halide | Aprotic solvent (e.g., DMSO), followed by air/oxygen oxidation | Uses less expensive m-cresol; liquid intermediate simplifies separation. | googleapis.com |

| Oxidation of Phenoxytoluene | 3-(substituted-phenoxy)toluene | Cobalt catalyst, hydrogen peroxide, bromide promoter | Allows for atmospheric pressure and moderate temperatures. | google.com |

| Liquid Phase Air Oxidation | 1-(4-methylphenoxy)-4-phenoxybenzene | Cobalt acetate, manganese acetate, NH4Br | Cost-effective air oxidation route for producing polymer monomers. | epo.org |

| Friedel-Crafts Acylation / Oxidation | Diphenyl ether, acetic anhydride | Anhydrous aluminum trichloride | Aims to improve reaction rate and product yield. | patsnap.com |

Review of Novel Compositions and Therapeutic Applications Claimed in Academic and Industrial Patent Literature

The phenoxybenzoic acid scaffold, including analogues of 3-(2-Methylphenoxy)benzoic acid, serves as a crucial building block in the development of novel therapeutic agents. Patent literature reveals its incorporation into a wide range of compounds targeting various diseases.

A significant application is in the synthesis of kinase inhibitors . For example, 4-phenoxybenzoic acid is a key intermediate in the preparation of Ibrutinib, a drug used to treat B-cell cancers. googleapis.comgoogle.com The patented process involves converting 4-phenoxybenzoic acid into an acid chloride, which then undergoes a series of reactions to form the 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine core of the drug. googleapis.comgoogle.com The intellectual property in this area often focuses on developing more efficient, industrially scalable synthetic routes that minimize intermediates and improve the purity of the final active ingredient. googleapis.com

Derivatives have also been patented as kappa opioid receptor (KOR) antagonists . Research has led to the discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues. acs.org The synthesis of these compounds involves preparing substituted 4-phenoxybenzoic acids via nucleophilic aromatic substitution and coupling them with a complex amine side chain. acs.org

In another therapeutic area, patent EP0336142 describes novel antagonists of platelet-activating factor (PAF) based on a 3-[3-(dodecyloxy)-2-methylphenoxy]phosphoric acid-2-methoxypropyl ester structure. epo.org These compounds are claimed for the treatment of conditions such as asthma, septic shock, and thrombosis. epo.org

Furthermore, 1,2,4-oxadiazole (B8745197) benzoic acid derivatives have been developed for treating diseases caused by nonsense mutations , such as certain forms of cystic fibrosis or Duchenne muscular dystrophy. google.com These compounds are designed to modulate premature translation termination, allowing for the production of a full-length, functional protein. google.com

The breadth of these patents demonstrates the versatility of the phenoxybenzoic acid scaffold in medicinal chemistry for creating diverse molecular architectures with specific biological activities.

Patented Therapeutic Applications of Phenoxybenzoic Acid Derivatives

| Compound Class/Derivative | Therapeutic Target/Application | Claimed Use | Reference |

|---|---|---|---|

| 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | Bruton's tyrosine kinase (BTK) inhibitor (e.g., Ibrutinib) | Treatment of B-cell cancers like chronic lymphocytic leukemia. | googleapis.comgoogle.com |

| N-substituted-4-phenoxybenzamide Analogues | Kappa Opioid Receptor (KOR) Antagonists | Potential treatment for depression, anxiety, and addiction. | acs.org |

| 1,2,4-Oxadiazole benzoic acid derivatives | Modulation of premature translation termination | Treatment of genetic diseases caused by nonsense mutations. | google.com |

| Phenoxy-phosphoric acid ester derivatives | Platelet-Activating Factor (PAF) Antagonists | Treatment of asthma, shock, thrombosis, and psoriasis. | epo.org |

Strategic Considerations for Intellectual Property in the Chemical Biology and Medicinal Chemistry Development of this compound Analogues

The development of analogues of this compound requires a sophisticated intellectual property (IP) strategy, especially in a field with established patents. For follow-on drug discovery programs, superior medicinal chemistry insight is essential to navigate heavily claimed patent landscapes and establish novel IP. ucsc.edu

A key strategy is scaffold hopping , where the core phenoxybenzoic acid structure is replaced with a bioisosteric equivalent that maintains biological activity but is structurally distinct enough to be patentable. ucsc.edu This allows researchers to design new chemical entities that fall outside the claims of existing patents while retaining the desired therapeutic effect.

Another important consideration is the development of novel synthetic methodologies . As seen in the analysis of manufacturing methods, new processes that offer advantages in terms of cost, efficiency, scalability, or environmental impact can be independently patented. googleapis.compatsnap.com Securing a patent on a more efficient synthesis of a known this compound analogue or a key intermediate can provide a significant competitive advantage, even if the final compound is off-patent.

Furthermore, IP can be generated by identifying new therapeutic uses for existing or novel analogues (drug repositioning). ucsc.edu If an analogue of this compound, initially developed for one indication, shows efficacy in a different disease model, a new method-of-use patent can be filed.

Finally, creating novel formulations or compositions can also be a source of valuable IP. A patent could cover a specific formulation of a this compound analogue with improved bioavailability, stability, or a targeted delivery mechanism. In a crowded field, a multi-faceted IP strategy that encompasses novel compositions of matter, improved synthetic processes, and new therapeutic methods is crucial for the successful research and development of this compound analogues.

Q & A

Q. What advanced analytical techniques validate supramolecular interactions of this compound?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to proteins (e.g., serum albumin).

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy/entropy changes during ligand-receptor interactions.

- Solid-State NMR : Resolves intermolecular interactions in co-crystals (e.g., π-π stacking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.